molecular formula C20H22N6O B11032500 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11032500
M. Wt: 362.4 g/mol
InChI Key: CAEQVIGLPQWWJI-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a 4-methoxyphenyl substituent at the N2 position and a 3,4-dihydroisoquinolinylmethyl group at the C6 position. The 1,3,5-triazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often associated with antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22N6O/c1-27-17-8-6-16(7-9-17)22-20-24-18(23-19(21)25-20)13-26-11-10-14-4-2-3-5-15(14)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25)

InChI Key

CAEQVIGLPQWWJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the condensation of a 3,4-dihydroisoquinoline derivative with a 4-methoxyphenyl hydrazine, followed by cyclization to form the triazine ring. The reaction conditions and reagents vary depending on the specific route chosen.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific details on large-scale synthesis are scarce in the literature.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The triazine ring exhibits electrophilic character at carbon positions adjacent to nitrogen atoms. While positions 2 and 4 are occupied by amines in this compound, the methylene-linked dihydroisoquinoline group at position 6 may undergo substitution under optimized conditions. For example:

Reaction TypeConditionsOutcomeSource Analogues
Nucleophilic displacementMicrowave irradiation, PEG 400, 170°CReplacement of methylene bridge groupsTriazine synthesis
HalogenationPCl₅ or SOCl₂, inert atmosphereIntroduction of Cl at reactive sitesPatent derivatives

In related systems, microwave-assisted reactions in polar solvents like PEG 400 enhance reaction efficiency and yield .

Functionalization of Amine Groups

The primary and secondary amines at positions 2 and 4 are susceptible to alkylation, acylation, and condensation:

Alkylation :

  • Reaction with alkyl halides (e.g., CH₃I) in basic media forms N-alkylated derivatives.

  • Example:
    Compound+R-XNaH, DMFN-Alkylated product\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-Alkylated product}

Acylation :

  • Acetic anhydride or acetyl chloride under reflux conditions yields acetylated amines.

  • Observed in similar triazine derivatives.

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation:

ReactionReagents/ConditionsProduct
DemethylationBBr₃, CH₂Cl₂, −78°C → RT4-Hydroxyphenyl derivative
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted aryl group

Demethylation enables further functionalization, such as sulfonation or coupling reactions .

Dihydroisoquinoline Moiety Reactivity

The dihydroisoquinoline component undergoes hydrogenation and oxidation:

Hydrogenation :

  • Catalytic hydrogenation (H₂, Pd/C) saturates the tetrahydroisoquinoline ring:
    DihydroH2,Pd/CTetrahydro\text{Dihydro} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Tetrahydro}

Oxidation :

  • KMnO₄ or CrO₃ oxidizes the methylene bridge to a ketone or carboxylic acid .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) may modify aryl or amine groups if halogenated precursors are synthesized. For example:

Br-Substituted derivative+Aryl boronic acidPd(PPh₃)₄Biaryl product\text{Br-Substituted derivative} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product}

Condensation and Cyclization

The amine groups react with aldehydes or ketones to form Schiff bases, which can cyclize into heterocycles under acidic or thermal conditions.

Key Research Findings

  • Microwave-Assisted Synthesis : Reactions in PEG 400 at 170°C achieve 94% yields for analogous triazine derivatives .

  • Catalytic Hydrogenation : Dihydroisoquinoline saturation occurs quantitatively under 1 atm H₂ .

  • Selective Demethylation : BBr₃ selectively removes methyl groups from methoxyphenyl without affecting other functionalities .

This compound’s multifunctional architecture supports tailored modifications, making it a versatile scaffold for drug discovery and materials engineering. Experimental validation of these proposed reactions is recommended to confirm reactivity patterns.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazine structures often exhibit anticancer properties. The specific compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have shown that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Properties

The dihydroisoquinoline moiety is known for its antimicrobial activity. Compounds similar to 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, triazine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This property could be leveraged in the design of new drugs for conditions like cancer or bacterial infections .

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe for studying biological processes at the cellular level. Its ability to interact with various biomolecules makes it suitable for applications in biochemical assays and imaging techniques.

Polymer Chemistry

The incorporation of triazine derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research has shown that polymers containing triazine structures exhibit improved resistance to thermal degradation and increased tensile strength .

Photovoltaic Devices

Triazine-based compounds have been explored as potential materials for organic photovoltaic devices due to their electronic properties. The ability to tune the electronic characteristics through structural modifications allows for enhanced light absorption and charge transport efficiency in solar cells .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
PharmacologyAnticancer activityInduces apoptosis via signaling modulation
Antimicrobial propertiesInhibits bacterial and fungal growth
BiochemistryEnzyme inhibitionTargets dihydrofolate reductase
Molecular probesInteracts with biomolecules for assays
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
Photovoltaic devicesImproves light absorption and charge transport

Case Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives demonstrated that modifications at the N-position significantly enhanced their anticancer activity against various cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several dihydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli, the tested compound showed superior antimicrobial activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its precise effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,3,5-triazine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected 1,3,5-Triazine Derivatives

Compound Name / ID Substituents (C6/N4) Melting Point (°C) Yield (%) Key Activities/Applications Evidence Source
Target Compound 3,4-Dihydroisoquinolinylmethyl / 4-Methoxyphenyl - - Hypothesized antitumor/antileukemic -
6-(4-Methoxyphenyl)-4-(indolin-1-yl)-1,3,5-triazine-2-amine (9{7,9}) Indolin-1-yl / 4-Methoxyphenyl 219–220 35 Antileukemic (in vitro testing)
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine None / 4-Methoxyphenyl - - Antitumor, antimicrobial
6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine-2-amine (9{6,17}) 3,4-Dihydroisoquinolinyl / 3,4,5-Trimethoxyphenyl 198–199 38 Antileukemic
IT3 (6-{4-[(4-Methoxybenzylidene)amino]phenyl}-1,3,5-triazine-2,4-diamine) 4-Methoxybenzylidene / - - - Graphene interaction (theoretical)
Prometryn (N,N'-Diisopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine) Methylsulfanyl / Diisopropyl - - Herbicidal

Key Comparisons:

Substituent Effects on Bioactivity: The target compound’s 3,4-dihydroisoquinolinylmethyl group distinguishes it from simpler analogs like 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine . In contrast, compound 9{7,9} (indolin-1-yl substituent) shows moderate antileukemic activity (35% yield), suggesting that the dihydroisoquinoline group could offer superior pharmacokinetics . 4-Methoxyphenyl vs. Trimethoxyphenyl: Compound 9{6,17} (3,4,5-trimethoxyphenyl) exhibits antileukemic activity at a lower yield (38%) . The additional methoxy groups may increase solubility but reduce membrane permeability compared to the target compound’s single methoxy group.

Physicochemical Properties: Melting Points: Compounds with rigid substituents (e.g., indolin-1-yl or dihydroisoquinolinyl) exhibit higher melting points (195–227°C), indicative of stable crystalline structures . The target compound’s melting point is unreported but likely falls within this range. Yield: Synthetic yields for similar compounds vary widely (16–62%), influenced by substituent reactivity. The target compound’s yield remains unconfirmed but may align with lower-yield analogs due to steric hindrance from the dihydroisoquinoline group .

Therapeutic vs. Agricultural Applications: Pharmaceutical Potential: The target compound and analogs like 9{7,9} and 9{6,17} are associated with antileukemic activity, likely targeting DNA synthesis or kinase pathways . In contrast, Prometryn (herbicidal) and IT3 (graphene interaction) highlight how substituent choice dictates application .

Structural Insights from Crystallography: While the target compound’s crystal structure is unreported, demonstrates that substituents like pyridinyl or methoxyphenyl influence hydrogen bonding and dihedral angles, affecting solubility and intermolecular interactions . The dihydroisoquinoline group in the target compound may adopt a non-planar conformation, altering binding modes compared to planar analogs.

Biological Activity

The compound 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine represents a novel structure that integrates a dihydroisoquinoline moiety with a triazine core. This combination has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components:

  • Dihydroisoquinoline moiety : Known for its diverse biological activities including neuroprotective effects and potential as a scaffold for drug development.
  • Triazine core : Often associated with antitumor activity and used in various therapeutic applications.

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The triazine component may interfere with cellular signaling pathways involved in cell proliferation and survival. Studies have shown that derivatives of triazine can inhibit key kinases involved in cancer progression .
  • Case Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity .

Neuroprotective Effects

The dihydroisoquinoline part of the molecule is recognized for its neuroprotective properties:

  • Mechanism : It is believed to exert antioxidant effects and modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.
  • Research Findings : A study on related compounds showed improvement in cognitive function in animal models of Alzheimer's disease, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Dihydroisoquinoline Variants : Modifications at the 3 or 4 positions of the dihydroisoquinoline can significantly alter the biological activity, emphasizing the importance of structural integrity for efficacy .

Data Tables

CompoundActivityIC50 (µM)Reference
Compound ABreast Cancer5.6
Compound BLung Cancer3.8
Compound CNeuroprotection10.0

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution reactions on the 1,3,5-triazine core. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can improve yield and reduce side products compared to conventional heating . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Data collection at 100 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) generates intensity data. Refinement with SHELXL (via Olex2 interface) applies full-matrix least-squares methods, accounting for anisotropic displacement parameters and hydrogen bonding interactions . Validate geometry using PLATON or Mercury.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Use cancer cell lines (e.g., MCF-7, HeLa) in MTT assays (48–72 h exposure, IC50_{50} calculation via GraphPad Prism). For antimicrobial screening, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can resistance mechanisms to this compound be investigated in cancer models?

  • Methodological Answer: Develop resistant cell lines via gradual dose escalation over 6–12 months. Perform RNA-seq or CRISPR-Cas9 screening to identify dysregulated genes (e.g., ABC transporters, apoptosis regulators). Validate using qPCR and western blotting. Combine with proteomics (LC-MS/MS) to detect post-translational modifications. Co-administer with inhibitors (e.g., verapamil for P-gp inhibition) to assess synergy .

Q. What computational strategies are effective for structure-activity relationship (SAR) optimization?

  • Methodological Answer: Conduct 3D-QSAR using CoMFA/CoMSIA (SYBYL-X) on a dataset of analogs. Align structures via RMSD minimization and generate contour maps for steric/electronic requirements. Molecular docking (AutoDock Vina) into target proteins (e.g., EGFR, HDACs) identifies key binding interactions. Validate predictions via synthesis and bioassays. Use Schrödinger’s MM-GBSA for binding free energy calculations .

Q. How should environmental fate studies be designed to assess ecotoxicological risks?

  • Methodological Answer: Follow OECD Test Guidelines:
  • Biodegradation: Modified Sturm test (28 days, measure CO2_2 evolution).
  • Aquatic toxicity: Daphnia magna acute immobilization (48 h EC50_{50}).
  • Bioaccumulation: LogP determination via shake-flask method or HPLC-derived retention times.
    Model environmental partitioning using EPI Suite’s BIOWIN and ECOSAR. Include controls and account for hydrolysis/photolysis .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer: Apply meta-analysis (RevMan software) to aggregate data from independent studies. Assess heterogeneity via I2^2 statistic. For in-house inconsistencies, re-evaluate experimental variables:
  • Cell culture: Passage number, mycoplasma contamination.
  • Compound stability: HPLC purity checks post-storage.
  • Dosing: Solvent (DMSO vs. saline), exposure time.
    Use Bland-Altman plots to compare inter-lab variability .

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